molecular formula C15H12O2S B13089772 2-(2-Methoxybenzoyl)thiobenzaldehyde

2-(2-Methoxybenzoyl)thiobenzaldehyde

Cat. No.: B13089772
M. Wt: 256.3 g/mol
InChI Key: MZSSCDXGSJDPFX-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)thiobenzaldehyde is an organic compound that features a benzoyl group substituted with a methoxy group and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with thiobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction between the two aldehydes. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioalcohols.

Scientific Research Applications

2-(2-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methoxybenzoyl)thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: A precursor in the synthesis of 2-(2-Methoxybenzoyl)thiobenzaldehyde.

    Thiobenzaldehyde: Another precursor used in the synthesis.

    Benzoylthiourea Derivatives:

Uniqueness

This compound is unique due to its combination of a methoxy-substituted benzoyl group and a thiobenzaldehyde moiety. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

2-(2-methoxybenzoyl)thiobenzaldehyde

InChI

InChI=1S/C15H12O2S/c1-17-14-9-5-4-8-13(14)15(16)12-7-3-2-6-11(12)10-18/h2-10H,1H3

InChI Key

MZSSCDXGSJDPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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